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Abstract: This technical guide provides a comprehensive overview of the thermodynamic

properties of N-propylisobutylamine. Due to the limited availability of direct experimental data

for N-propylisobutylamine, this document presents a compilation of data for its structural

isomers and related amine compounds to serve as a valuable reference. Furthermore, detailed

experimental protocols for determining key thermodynamic parameters are provided, alongside

visualizations of these workflows. This guide is intended to support researchers, scientists, and

professionals in the fields of chemistry and drug development in understanding and predicting

the physicochemical behavior of N-propylisobutylamine and related molecules.

Introduction
N-propylisobutylamine is a secondary amine with the molecular formula C₇H₁₇N. Its structure,

featuring a propyl group and an isobutyl group attached to a nitrogen atom, influences its

physical and chemical properties, including its thermodynamic behavior. A thorough

understanding of these properties is crucial for a variety of applications, from chemical process

design and optimization to its potential use as a building block in the synthesis of

pharmaceuticals and other specialty chemicals.

This guide addresses the current gap in readily available, consolidated thermodynamic data for

N-propylisobutylamine. By presenting data for its isomers and outlining the standard
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experimental methodologies, this document aims to provide a robust framework for estimating

and understanding the properties of the target compound.

Thermodynamic Data
Quantitative thermodynamic data for N-propylisobutylamine is not extensively reported in the

literature. To provide a useful point of reference, the following tables summarize the available

experimental data for its structural isomer, di-n-propylamine, as well as other related amines.

These compounds share the same molecular weight or structural motifs, making their

properties relevant for comparative analysis.

Table 1: General and Physical Properties of N-propylisobutylamine Isomers and Related

Amines

Property Di-n-propylamine 1-Heptanamine Triethylamine

Molecular Formula C₆H₁₅N C₇H₁₇N C₆H₁₅N

Molecular Weight (

g/mol )
101.19 115.22 101.19

Boiling Point (°C) 109.3 - 112 155 89.5

Melting Point (°C) -63 to -40 -23 -114.7

Density (g/cm³ at

20°C)
0.72 - 0.74 0.776 0.726

Table 2: Thermodynamic Properties of N-propylisobutylamine Isomers and Related Amines

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1596598?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Di-n-propylamine 1-Heptanamine Triethylamine

Enthalpy of

Vaporization (ΔH_vap)

(kJ/mol)

37 - 40 48.9 34.94

Liquid Heat Capacity

(C_p) (J/g·K)
~2.15 Not Available 2.16

Vapor Pressure

(mmHg at 25°C)
30 - 32 Not Available 68

Standard Enthalpy of

Formation

(ΔfH⦵_liquid) (kJ/mol)

-156.1 to -153.1 -203.4 -169

Experimental Protocols
This section details the standard experimental methodologies for determining the key

thermodynamic properties of amines like N-propylisobutylamine.

Determination of Heat Capacity (C_p) by Differential
Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a widely used technique for measuring the heat

capacity of liquids and solids.[1][2][3] The method involves heating a sample and a reference

material at a controlled rate and measuring the difference in heat flow required to maintain both

at the same temperature.

Methodology:

Sample Preparation: A small, precisely weighed amount of the liquid amine (typically 5-15

mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a

reference.

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using

certified standards (e.g., indium, zinc).
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Measurement Procedure:

An initial baseline is established by running the empty sample and reference pans through

the desired temperature program.

A sapphire standard, with a well-known heat capacity, is run under the same conditions to

provide a calibration factor.

The sample is then run using the same temperature program.

Data Analysis: The heat flow difference between the sample and the empty pan is measured.

The specific heat capacity is calculated using the following equation:

C_p = (Δq / Δt) * (β / m)

where:

C_p is the specific heat capacity

Δq / Δt is the difference in heat flow between the sample and the baseline

β is the heating rate

m is the mass of the sample

Determination of Vapor Pressure
Several methods are employed to measure the vapor pressure of a liquid as a function of

temperature. Common techniques include the static method, the ebulliometric (boiling point)

method, and the transpiration method.[4][5]

Ebulliometric Method: This method involves measuring the boiling point of the liquid at different

externally controlled pressures.

Apparatus: An ebulliometer is used, which consists of a boiling flask, a condenser, and a

system for precise pressure and temperature measurement.

Procedure:
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The liquid sample is placed in the boiling flask.

The system pressure is set to a specific value using a vacuum pump and a pressure

controller.

The sample is heated until it boils, and the equilibrium temperature is recorded.

This process is repeated for a range of pressures.

Data Analysis: The vapor pressure at a given temperature is equal to the external pressure

at which the liquid boils at that temperature. The data is often fitted to the Antoine equation or

the Clausius-Clapeyron equation to describe the vapor pressure-temperature relationship.

Determination of Enthalpy of Vaporization (ΔH_vap)
The enthalpy of vaporization can be determined indirectly from vapor pressure data or directly

using calorimetric methods.

Direct Calorimetric Measurement: A specialized calorimeter, such as a differential scanning

calorimeter adapted for vaporization measurements, can be used.

Sample Preparation: A small amount of the liquid is placed in a sample pan with a pinhole in

the lid to allow for vaporization.

Procedure: The sample is heated at a constant rate through its boiling point. The instrument

measures the heat absorbed by the sample during the phase transition from liquid to gas.[6]

Data Analysis: The enthalpy of vaporization is determined by integrating the area of the

endothermic peak on the DSC thermogram corresponding to the vaporization process.

Visualizations
The following diagrams illustrate the general workflows for the experimental determination of

thermodynamic properties.
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Sample Preparation DSC Measurement Data Analysis

Weigh Sample (5-15 mg) Seal in DSC Pan Run Baseline (Empty Pans) Run Sapphire Standard Run Sample Measure Heat Flow Difference Calculate Heat Capacity
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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